5-(2-Aminophenyl)oxazol-2-amine
Description
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
5-(2-aminophenyl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C9H9N3O/c10-7-4-2-1-3-6(7)8-5-12-9(11)13-8/h1-5H,10H2,(H2,11,12) |
InChI Key |
SEOUYUCCOFIOHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminophenyl)oxazol-2-amine typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under specific conditions. One common method involves the condensation of 2-aminophenol with an aromatic aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidizing agent like hydrogen peroxide (H₂O₂) in ethanol at 50°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the reaction conditions for large-scale synthesis. This could include the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminophenyl)oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form nitro or nitroso derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
5-(2-Aminophenyl)oxazol-2-amine has several applications in scientific research:
Medicinal Chemistry: This compound is used as a building block for the synthesis of various pharmaceuticals, particularly those with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of advanced materials, such as poly(benzoxazole imide)s, which exhibit excellent thermal stability and mechanical properties.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 5-(2-Aminophenyl)oxazol-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxazole ring and aminophenyl group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues in the Oxazol-2-amine Family
Substituent Variations
- 5-(4-Fluorophenyl)oxazol-2-amine (CID 26599091): Structure: Fluorine at the 4-position of the phenyl ring. SMILES: C1=CC(=CC=C1C2=CN=C(O2)N)F .
- N-Methyl-5-(naphthalen-1-yl)oxazol-2-amine (33): Structure: Naphthalene substituent at the 5-position and methylamine at the 2-position. Synthesis involves THF, LHMDS, and ethyl chloroformate, yielding 77% product after chromatography .
- 4-Benzyl-N-(4-chlorophenyl)-5-phenyloxazol-2-amine (5b) :
Heterocycle Variations
- 5-Phenyl-1,3,4-oxadiazol-2-amine :
- 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine :
Physicochemical and Spectral Comparisons
*Inferred from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
